molecular formula C10H15Cl2N3 B2831349 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride CAS No. 2097936-93-9

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride

Cat. No.: B2831349
CAS No.: 2097936-93-9
M. Wt: 248.15
InChI Key: ISCXHFUUOXMHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride (CAS 2097936-93-9) is a high-purity chemical compound supplied for research and development purposes. This molecule features the imidazo[1,2-a]pyridine scaffold, a structure of significant interest in medicinal chemistry due to its wide range of biological activities and presence in several therapeutic agents. The specific research applications for this compound are emerging. Its core structure is recognized as a valuable scaffold in neuroscience research. For instance, related imidazopyridine derivatives have been identified and patented as "psychoplastogens," a class of compounds that promote neuronal growth and improve neuronal structure, showing potential for treating neuropsychiatric, neurodegenerative, and neurodevelopmental disorders . Furthermore, the imidazo[1,2-a]pyridine scaffold is extensively investigated in oncology. Numerous studies have demonstrated that compounds based on this scaffold exhibit potent anti-cancer activities by inhibiting key pathways such as AKT/mTOR, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines, including melanoma and cervical cancers . Other research areas for this scaffold include the development of ferroptosis inhibitors for treating ischemic brain injury and FMS-like tyrosine kinase 3 (FLT3) inhibitors for targeting acute myeloid leukemia . This product is intended for research use only by technically qualified individuals. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Certificate of Analysis and Safety Data Sheet for detailed specifications and handling instructions.

Properties

IUPAC Name

1-imidazo[1,2-a]pyridin-3-ylpropan-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-8(11)6-9-7-12-10-4-2-3-5-13(9)10;;/h2-5,7-8H,6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXHFUUOXMHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C2N1C=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via carbon-carbon bond cleavage promoted by iodine and tert-butyl hydroperoxide, while 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide is added .

Industrial Production Methods

Industrial production methods for 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction may produce imidazo[1,2-a]pyridine-3-ylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that compounds featuring the imidazo[1,2-a]pyridine moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine can inhibit the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a critical role in tumor angiogenesis. The inhibition of this receptor can reduce tumor growth and metastasis, making it a promising target for cancer therapies .

Case Study:
A patent (WO2006091671A1) describes various imidazo[1,2-a]pyridine compounds as effective inhibitors of VEGF-R2. This study highlights the potential of these compounds in developing new anticancer drugs that could be more effective than existing treatments .

2. Neuroprotective Effects:
Another area of interest is the neuroprotective effects of imidazo[1,2-a]pyridine derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Research Findings:
In vitro studies have demonstrated that such compounds can reduce oxidative damage in neuronal cell lines, suggesting their potential use as therapeutic agents in neurodegenerative conditions .

Pharmacological Applications

1. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial properties. Research shows that derivatives of imidazo[1,2-a]pyridine exhibit activity against various bacterial strains, including resistant strains, indicating their potential as new antibiotics .

Data Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochlorideE. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cosmetic Formulations

1. Skin Care Products:
The unique properties of imidazo[1,2-a]pyridine derivatives have led to their exploration in cosmetic formulations. These compounds can enhance skin penetration and stability of active ingredients in topical products.

Research Insights:
A study on cosmetic formulations incorporating imidazo[1,2-a]pyridine derivatives demonstrated improved skin hydration and anti-aging effects due to their ability to modulate skin permeability and enhance the delivery of other active components .

Case Study:
A recent formulation trial tested a cream containing 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride on human volunteers. Results indicated significant improvements in skin moisture retention and elasticity over a four-week period .

Mechanism of Action

The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name & Identifier Molecular Formula (Inferred) Purity Key Structural Features Biological/Physicochemical Implications
1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride (Target) C₁₀H₁₅Cl₂N₃ ~95% Propan-2-amine chain, dihydrochloride salt, imidazo[1,2-a]pyridin-3-yl Balanced lipophilicity (longer chain) and enhanced solubility (dihydrochloride) .
(Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride hydrate (RN 885275-83-2) C₉H₁₅Cl₂N₃O 95% Methylamine group, hydrate form, shorter methylene linker Reduced lipophilicity due to shorter chain; hydrate may impact stability under humid conditions.
1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride (QK-2827, CAS 1951444-31-7) C₉H₁₃Cl₂N₃ 95% Ethanamine chain (shorter than propan-2-amine) Lower molecular weight may improve diffusion but reduce binding affinity in some targets.
2-(Imidazo[1,2-a]pyridin-2-yl)ethan-1-amine dihydrochloride (QZ-9328, CAS 43170-96-3) C₉H₁₃Cl₂N₃ 95% Imidazo ring substitution at position 2 Altered spatial orientation could affect receptor binding compared to position 3 substitution.
Imidazo[1,2-a]pyridin-3-amine, 2-methyl-8-(phenylmethoxy)-N-(phenylmethyl)-, hydrochloride (CAS 110223-27-3) C₂₂H₂₂ClN₃O Not specified Bulky phenylmethoxy and benzyl groups, monohydrochloride Increased steric hindrance may reduce solubility but enhance target specificity.

Functional Group and Substitution Effects

  • Chain Length : The target’s propan-2-amine chain (3 carbons) provides moderate lipophilicity compared to shorter ethanamine (QK-2827) or methylamine () derivatives. This balance may optimize membrane permeability in drug delivery .
  • Salt Form: Dihydrochloride salts (target, QK-2827, QZ-9328) improve aqueous solubility versus monohydrochloride derivatives (), which are less ionized .
  • Substitution Position : Position 3 substitution (target, QK-2827) is more common in bioactive compounds than position 2 (QZ-9328), as it aligns with binding pockets in kinases and GPCRs .
  • Bulky Substituents : Aromatic groups () enhance π-π stacking but reduce solubility, limiting their utility in hydrophilic environments .

Biological Activity

1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article discusses the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

  • Chemical Formula : C10H15Cl2N3
  • Molecular Weight : 248.1522 g/mol
  • CAS Number : 2097936-93-9

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For example, a study highlighted the ability of certain derivatives to inhibit CDK9 (cyclin-dependent kinase 9), which is crucial for cancer cell proliferation. The compound exhibited an IC50 value of 0.16 µM against CDK9, indicating potent inhibitory activity . Additionally, cytotoxicity assays against various cancer cell lines demonstrated that compounds with similar structures showed IC50 values ranging from 6.66 µM to 18.24 µM .

CompoundCell LineIC50 (µM)
3cMCF76.66
3aHCT11617.66
1bK65218.24

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties. Studies have shown that these compounds possess activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Antiviral Activity

Recent research has identified antiviral properties in imidazo[1,2-a]pyridine derivatives. One study reported that certain derivatives effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents against pathogens like coronaviruses . This positions them as promising candidates in the ongoing search for effective antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural characteristics. Modifications at various positions on the imidazo ring can enhance or diminish activity. For instance, substituents on the nitrogen atoms and variations in the side chains have been shown to impact potency and selectivity towards specific biological targets .

Case Study 1: CDK9 Inhibition

A study focused on synthesizing a series of imidazo[1,2-a]pyridine derivatives revealed that modifications at the 3-position significantly affected CDK9 inhibition. The most potent compound displayed an IC50 value of 0.16 µM, demonstrating a clear correlation between structural modifications and biological efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of imidazo[1,2-a]pyridine derivatives was screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Several compounds exhibited MIC values in the low micromolar range, indicating strong antimicrobial potential .

Q & A

Q. Basic

Technique Application Key Data
1H/13C NMR Confirms molecular structure and substituentsPeak assignments for imidazo ring (~7–9 ppm) and amine protons (~2–3 ppm)
HPLC Assess purity (>98% for research-grade samples)Retention time matching reference standards
Mass Spectrometry Verifies molecular weight[M+H]+ peak at m/z 238.1 (free base)
Elemental Analysis Validates C, H, N, Cl content±0.3% deviation from theoretical values

How can reaction conditions be optimized to improve synthesis yield?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves dihydrochloride crystallization .
  • Catalysts : Cu(I) catalysts (e.g., CuBr) accelerate cyclization steps, reducing reaction time from 24h to 6h .
  • Temperature Control : Maintaining 70°C during alkylation minimizes by-products like N-alkylated impurities .
  • Purification : Gradient HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves structurally similar contaminants .

What structure-activity relationships (SAR) are observed in imidazo[1,2-a]pyridine derivatives?

Q. Advanced

Substituent Biological Impact Example
Chlorine at C6 Enhances kinase inhibition (IC50 reduced by 50%)6-Chloro analogs show anti-cancer activity
Methylamine chain Improves solubility (LogP reduced from 2.5 to 1.8) and CNS penetration Dihydrochloride salt increases aqueous solubility (>50 mg/mL)
Fluorophenyl groups Boosts selectivity for GABAA receptors4-Fluorophenyl substitution reduces off-target effects

Data Contradiction Note : Discrepancies in reported IC50 values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., ATP concentration) or impurity levels. Replicate studies with standardized protocols are critical .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

Control Variables : Standardize cell lines (e.g., HEK293 vs. HeLa), assay buffers, and compound purity (>95%) .

Analytical Validation : Use LC-MS to confirm in-situ compound stability (e.g., degradation under assay conditions) .

Meta-Analysis : Compare structural analogs (e.g., 6-chloro vs. 6-fluoro derivatives) to identify substituent-specific trends .

What chemical modifications enhance pharmacokinetic properties of this compound?

Q. Advanced

  • Solubility : Dihydrochloride salt formation increases aqueous solubility by 20-fold compared to the free base .
  • Metabolic Stability : N-Methylation of the amine reduces CYP450-mediated oxidation (t1/2 extended from 1h to 4h in liver microsomes) .
  • Bioavailability : PEGylation of the amine group improves oral absorption (AUC increased by 35% in rodent models) .

What computational methods support the design of novel analogs?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electron distribution in the imidazo ring, guiding electrophilic substitution sites .
  • Molecular Docking : Identifies binding poses with targets like EGFR or 5-HT3 receptors (Glide score > −8.0 indicates high affinity) .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier permeability (e.g., BOILED-Egg model) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.